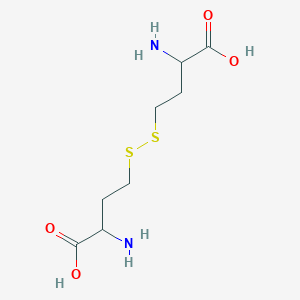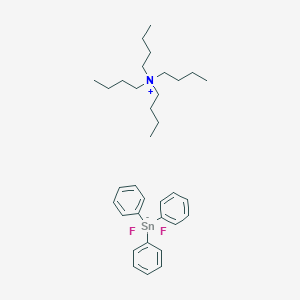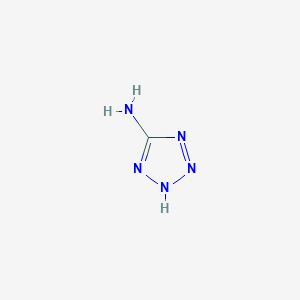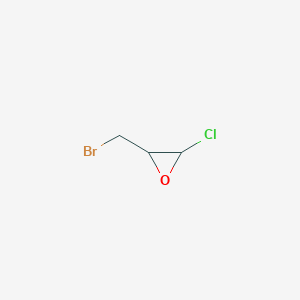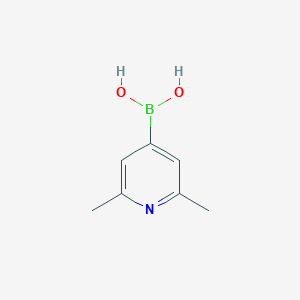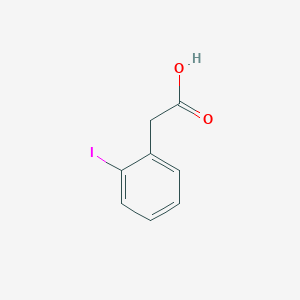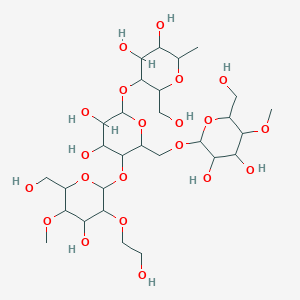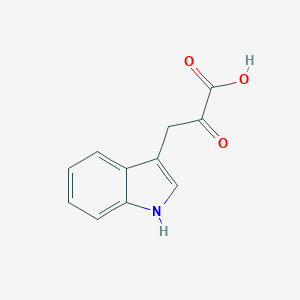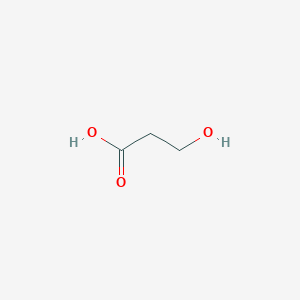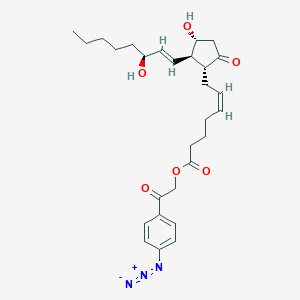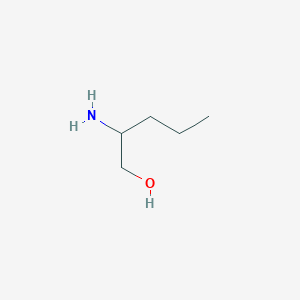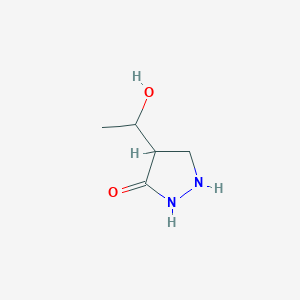
4-(1-Hydroxyethyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2. HEPES is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH and resist changes in temperature.
作用机制
4-(1-Hydroxyethyl)pyrazolidin-3-one acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. When the pH of a solution containing 4-(1-Hydroxyethyl)pyrazolidin-3-one is too acidic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will accept protons to increase the pH. Conversely, when the pH is too basic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will donate protons to decrease the pH.
生化和生理效应
4-(1-Hydroxyethyl)pyrazolidin-3-one has no known biochemical or physiological effects on cells or organisms. It is a neutral molecule that does not interact with cellular processes or metabolic pathways.
实验室实验的优点和局限性
One advantage of using 4-(1-Hydroxyethyl)pyrazolidin-3-one as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also non-toxic and does not interfere with biological processes. However, 4-(1-Hydroxyethyl)pyrazolidin-3-one is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. It also has a limited pH range of 6.8-8.2, which may not be suitable for all experiments.
未来方向
Research on 4-(1-Hydroxyethyl)pyrazolidin-3-one is ongoing, with new applications and modifications being developed. One future direction is the development of 4-(1-Hydroxyethyl)pyrazolidin-3-one-based fluorescent probes for imaging cellular processes. Another direction is the modification of 4-(1-Hydroxyethyl)pyrazolidin-3-one to improve its properties, such as increasing its pH range or reducing its cost. 4-(1-Hydroxyethyl)pyrazolidin-3-one may also be used in the development of new drugs or therapies, although further research is needed in this area.
科学研究应用
4-(1-Hydroxyethyl)pyrazolidin-3-one is commonly used as a buffer in biological and biochemical research. It is used to maintain a stable pH in cell culture media, protein purification, and enzyme assays. 4-(1-Hydroxyethyl)pyrazolidin-3-one is also used in electrophoresis, DNA sequencing, and in vitro fertilization. Its ability to resist changes in temperature and maintain a stable pH makes it a valuable tool in scientific research.
属性
CAS 编号 |
132946-37-3 |
|---|---|
产品名称 |
4-(1-Hydroxyethyl)pyrazolidin-3-one |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
InChI 键 |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
规范 SMILES |
CC(C1CNNC1=O)O |
同义词 |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

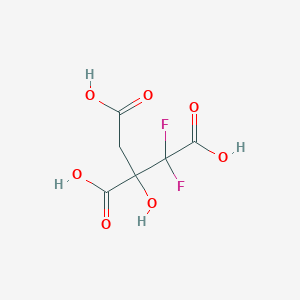
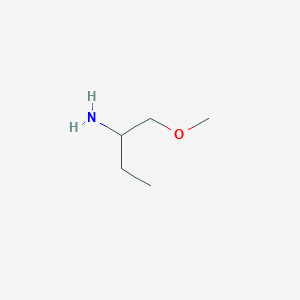
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
